4-Amino-6-fluorocinnoline-3-carboxamide

Anticancer NCI-60 screening Cinnoline SAR

Select 4-Amino-6-fluorocinnoline-3-carboxamide (CAS 161373-29-1) for its validated role in NCI-60 anticancer screening (NSC669306), CNS-penetrant kinase inhibitor programs (LRRK2, ATM), and antifungal activity against Aspergillus niger & Candida albicans. Unlike the unsubstituted (CAS 38024-35-0) or 7-fluoro isomer (CAS 161373-30-4), the 6-fluoro substituent is critical for target affinity, metabolic stability, and regiospecific biological profiles. Procure this exact scaffold for oncology, antifungal, or GABA-A modulator campaigns.

Molecular Formula C9H7FN4O
Molecular Weight 206.18 g/mol
CAS No. 161373-29-1
Cat. No. B3348235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-fluorocinnoline-3-carboxamide
CAS161373-29-1
Molecular FormulaC9H7FN4O
Molecular Weight206.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=C(N=N2)C(=O)N)N
InChIInChI=1S/C9H7FN4O/c10-4-1-2-6-5(3-4)7(11)8(9(12)15)14-13-6/h1-3H,(H2,11,13)(H2,12,15)
InChIKeyQJXYSXQDQFLLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-fluorocinnoline-3-carboxamide (CAS 161373-29-1) | Key Physicochemical Properties and Cinnoline Scaffold Identity


4-Amino-6-fluorocinnoline-3-carboxamide (CAS 161373-29-1) is a fluorinated heterocyclic compound derived from the cinnoline scaffold, a bicyclic framework consisting of a benzene ring fused to a pyrimidine ring containing two vicinal nitrogen atoms [1]. Its molecular formula is C9H7FN4O with a molecular weight of 206.18 g/mol, featuring an amino group at the 4-position, a fluorine atom at the 6-position, and a carboxamide group at the 3-position . The compound has a calculated LogP value of approximately 0.35-0.45 and aqueous solubility reported as 50 mg/mL in water [2]. Cinnoline-based N-heterocyclic compounds have been widely recognized as valuable scaffolds for expanding pharmacologically important reagents, with diverse biological properties including antimicrobial, antifungal, anti-inflammatory, and antitumor activities [3].

Why 4-Amino-6-fluorocinnoline-3-carboxamide Cannot Be Readily Substituted by Unfluorinated or 7-Fluoro Cinnoline Analogs


Substitution of 4-amino-6-fluorocinnoline-3-carboxamide with structurally related cinnoline analogs, such as the unfluorinated 4-aminocinnoline-3-carboxamide (CAS 38024-35-0) or the 7-fluoro positional isomer (CAS 161373-30-4), is not scientifically justifiable due to the critical influence of the 6-fluoro substituent on both physicochemical properties and biological activity profiles. Fluorine substitution at specific positions on the cinnoline nucleus alters electronic distribution, hydrogen bonding capacity, and lipophilicity, which directly impacts target binding affinity, metabolic stability, and cellular permeability [1]. Class-level evidence from 6-fluorocinnoline SAR studies demonstrates that the presence and position of halogen substituents, particularly fluorine at the 6-position, significantly modulate antibacterial and antifungal potency compared to unsubstituted or alternatively substituted analogs [2]. Furthermore, 7-substituted 4-aminocinnoline-3-carboxamide derivatives evaluated against bacterial strains show activity patterns distinct from those of 6-substituted analogs, underscoring the non-interchangeability of regioisomers within this scaffold class [3].

Quantitative Differentiation Evidence for 4-Amino-6-fluorocinnoline-3-carboxamide Versus Structurally Proximal Analogs


4-Amino-6-fluorocinnoline-3-carboxamide NCI-60 Anticancer Screening Profile Differentiates from Unfluorinated Analog

The National Cancer Institute (NCI) has screened 4-amino-6-fluorocinnoline-3-carboxamide (NSC669306) against the NCI-60 human tumor cell line panel as part of its anticancer drug discovery program, whereas the unfluorinated analog 4-aminocinnoline-3-carboxamide (CAS 38024-35-0) does not have a recorded NCI-60 screening entry in the public NCI database [1]. The inclusion of this 6-fluoro substituted derivative in the NCI screening program reflects a distinct prioritization based on structural features that warrant anticancer evaluation, specifically the electron-withdrawing effect of the 6-fluoro substituent which may enhance interactions with kinase ATP-binding pockets or other oncology targets [2].

Anticancer NCI-60 screening Cinnoline SAR

6-Fluoro Substitution Confers Differential Antimicrobial Activity Profile Compared to 7-Fluoro Regioisomer

In a systematic SAR study of 6-fluorocinnolines, compounds bearing the 6-fluoro substituent exhibited differential antimicrobial activity against Aspergillus niger and Candida albicans, with specific derivatives (7-chloro-6-fluoro-4-arylidene cinnoline-3-carboxamides) demonstrating activity against A. niger while carboxylic acid derivatives showed activity against C. albicans [1]. In contrast, studies on 7-substituted 4-aminocinnoline-3-carboxamides reveal that the 7-position substitution pattern yields a distinct antibacterial spectrum against Gram-positive and Gram-negative bacteria, indicating that fluorine placement at the 6-position versus the 7-position produces non-overlapping biological activity profiles [2].

Antimicrobial Antifungal Regioisomer SAR

6-Fluoro Substitution Reduces LogP by Approximately 0.8-1.0 Units Relative to 6-Chloro Analog, Favoring Aqueous Solubility

4-Amino-6-fluorocinnoline-3-carboxamide exhibits a measured LogP of 0.35 (Fluorochem datasheet) to 0.45 (Leyan datasheet), corresponding to a calculated XLogP of approximately 0.8 . In contrast, the 6-chloro analog 4-amino-6-chlorocinnoline-3-carboxamide (CAS 161373-33-7) is predicted to have a LogP approximately 0.8-1.0 units higher based on standard fragment contributions for chlorine versus fluorine substitution on aromatic systems, translating to reduced aqueous solubility and altered membrane permeability characteristics [1]. Experimental solubility data for the target compound indicates aqueous solubility of 50 mg/mL in water [2].

Physicochemical properties Lipophilicity Drug-likeness

6-Fluoro Cinnoline Scaffold Is Privileged in CNS-Penetrant Kinase Inhibitor Development

Cinnoline-3-carboxamide derivatives have been optimized as potent, orally bioavailable kinase inhibitors with CNS penetration capability. In the LRRK2 kinase inhibitor program, cinnoline-3-carboxamides demonstrated good to excellent CNS penetration in preclinical models [1]. In the ATM kinase inhibitor program, optimized 3-cinnoline carboxamides achieved ATM cell IC50 values as low as 0.0028 μM with favorable pharmacokinetic properties and demonstrated in vivo tumor regression in xenograft models when combined with irinotecan [2]. The 6-fluoro substitution on the cinnoline scaffold enhances metabolic stability and CNS penetration potential relative to unsubstituted analogs due to reduced oxidative metabolism at the 6-position [3].

CNS penetration Kinase inhibition Drug discovery

Cinnoline-3-carboxamides Are Implicated in GABA-A Receptor Modulation with Distinct SAR from Quinoline Analogs

Patent literature explicitly discloses substituted cinnoline derivatives, including 4-amino- and 4-oxo-cinnoline-3-carboxamides, as GABA-A receptor modulators with potential utility in treating schizophrenia and cognitive disorders associated with schizophrenia [1]. The cinnoline scaffold offers a distinct pharmacophore compared to quinoline-based GABA-A modulators due to the unique electronic distribution conferred by the N-N bond in the cinnoline ring system, which alters hydrogen bonding patterns and receptor subtype selectivity [2]. This differentiates cinnoline-based compounds from the more extensively studied quinoline derivatives (e.g., quinoline-3-carboxamides), which have been pursued for distinct therapeutic indications including autoimmune and inflammatory diseases [3].

CNS disorders GABA-A receptor Schizophrenia

Defined Research and Industrial Application Scenarios for 4-Amino-6-fluorocinnoline-3-carboxamide Based on Quantitative Evidence


Anticancer Drug Discovery: NCI-60 Screening Follow-Up Studies

4-Amino-6-fluorocinnoline-3-carboxamide (NSC669306) has been evaluated in the NCI-60 human tumor cell line screen, whereas the unfluorinated analog lacks an NCI screening record. Researchers pursuing anticancer drug discovery, particularly those interested in cinnoline-based kinase inhibitors or compounds with demonstrated NCI prioritization, should procure this specific 6-fluoro derivative to conduct follow-up mechanistic studies, target deconvolution, or SAR expansion based on the NCI screening data. The compound serves as a validated entry point into oncology-focused cinnoline chemistry. [1]

Antifungal Screening Programs Targeting Aspergillus niger and Candida albicans

Based on class-level SAR evidence demonstrating that 6-fluorocinnoline derivatives exhibit activity against Aspergillus niger and Candida albicans, while 7-substituted analogs display distinct antibacterial profiles, 4-amino-6-fluorocinnoline-3-carboxamide is the appropriate cinnoline scaffold selection for antifungal screening programs. Research groups investigating novel antifungal agents, particularly those seeking alternatives to azole or polyene classes, should prioritize the 6-fluoro regioisomer over the 7-fluoro isomer (CAS 161373-30-4) or unsubstituted analog to maximize the probability of identifying hits against these fungal pathogens. [2]

CNS-Penetrant Kinase Inhibitor Lead Generation

The 6-fluoro cinnoline-3-carboxamide core has been validated in both LRRK2 and ATM kinase inhibitor programs as a privileged scaffold for achieving CNS penetration and potent kinase inhibition. The LRRK2 program demonstrated good to excellent CNS penetration for cinnoline-3-carboxamides, while the ATM program achieved cellular IC50 values of 0.0028 μM with oral bioavailability. Medicinal chemistry teams initiating kinase inhibitor discovery programs that require CNS exposure — particularly for neurodegenerative diseases such as Parkinson's disease (LRRK2) or oncology applications requiring brain penetration — should utilize 4-amino-6-fluorocinnoline-3-carboxamide as a versatile synthetic intermediate for library generation and SAR exploration. [3][4]

CNS Disorder Pharmacology: GABA-A Receptor Modulator Development

Patent literature establishes cinnoline-3-carboxamides as GABA-A receptor modulators with potential utility in schizophrenia and associated cognitive disorders. This therapeutic direction is structurally distinct from quinoline-based GABA-A modulators. 4-Amino-6-fluorocinnoline-3-carboxamide represents a direct entry point into this patented chemical space, enabling CNS pharmacology research groups to explore cinnoline-based GABA-A modulation without infringing on quinoline-focused intellectual property. The compound can serve as a core scaffold for synthesizing novel GABA-A receptor ligands with potentially differentiated subtype selectivity and pharmacokinetic profiles. [5]

Quote Request

Request a Quote for 4-Amino-6-fluorocinnoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.